1-Cyclohexyl-3-quinolin-8-ylurea
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Overview
Description
1-Cyclohexyl-3-quinolin-8-ylurea is a compound that incorporates both a cyclohexyl group and a quinolin-8-yl group attached to a urea moiety
Mechanism of Action
Target of Action
A structurally similar compound, n-cyclohexyl-n’-decylurea, has been shown to interact with the bifunctional epoxide hydrolase 2 in humans . This enzyme plays a crucial role in the detoxification of epoxide-containing compounds.
Mode of Action
Quinoline derivatives have been known to exhibit anticancer activities through various mechanisms, such as inhibiting tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline-based compounds have been associated with a variety of biochemical pathways, particularly those involved in cancer biology .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Quinoline derivatives have been reported to exhibit significant anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-quinolin-8-ylurea typically involves the reaction of quinolin-8-ylamine with cyclohexyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-quinolin-8-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be modified by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinolin-8-ylurea derivatives with oxidized cyclohexyl groups.
Reduction: Formation of reduced derivatives with modified cyclohexyl groups.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
1-Cyclohexyl-3-quinolin-8-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-quinolin-8-ylthiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
1-Cyclohexyl-3-quinolin-8-ylcarbamate: Similar structure but with a carbamate moiety instead of a urea moiety.
1-Cyclohexyl-3-quinolin-8-ylamide: Similar structure but with an amide moiety instead of a urea moiety.
Uniqueness
1-Cyclohexyl-3-quinolin-8-ylurea is unique due to its specific combination of a cyclohexyl group and a quinolin-8-yl group attached to a urea moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-cyclohexyl-3-quinolin-8-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(18-13-8-2-1-3-9-13)19-14-10-4-6-12-7-5-11-17-15(12)14/h4-7,10-11,13H,1-3,8-9H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENQXWOUCAUCLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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